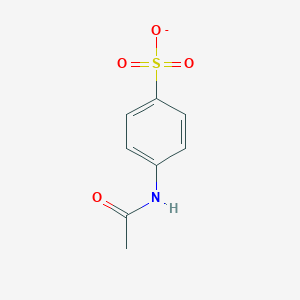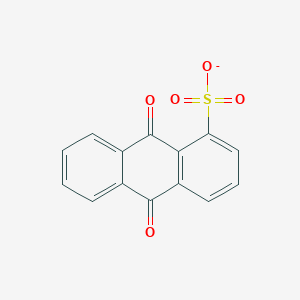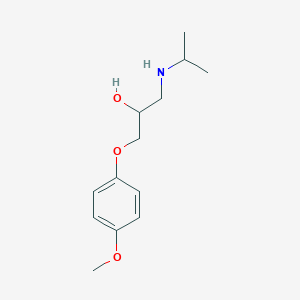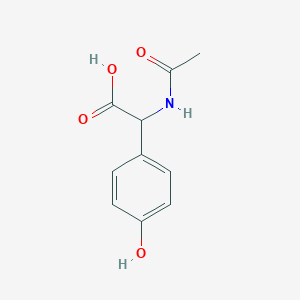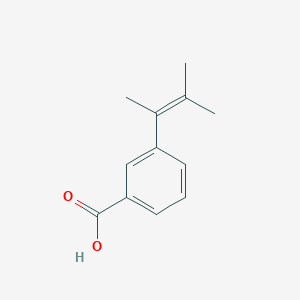
4-(2-Furyl)-2-oxo-3-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Furyl)-2-oxo-3-butenoate, also known as furocoumarin, is a naturally occurring organic compound that belongs to the class of coumarins. It is found in various plants such as celery, parsley, and figs. Furocoumarin has been studied extensively due to its interesting chemical properties and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and signaling pathways involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
Furocoumarin has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes such as tyrosinase, collagenase, and elastase. Furocoumarin has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
Furocoumarin has several advantages for lab experiments. It is readily available, easy to synthesize, and has a relatively low toxicity profile. However, 4-(2-Furyl)-2-oxo-3-butenoate is also known to be photosensitive and can undergo photodegradation, which can affect its stability and biological activity.
Zukünftige Richtungen
There are several future directions for the study of 4-(2-Furyl)-2-oxo-3-butenoate. One potential direction is the development of novel 4-(2-Furyl)-2-oxo-3-butenoate derivatives with improved biological activity and selectivity. Another potential direction is the investigation of the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives. Additionally, the potential use of 4-(2-Furyl)-2-oxo-3-butenoate in combination with other anticancer agents for cancer therapy warrants further investigation.
In conclusion, 4-(2-Furyl)-2-oxo-3-butenoate is a naturally occurring organic compound with interesting chemical properties and potential applications in scientific research. It has been extensively studied for its biological activities and has shown promise as a potential anticancer agent. Further research is needed to fully understand the mechanism of action of 4-(2-Furyl)-2-oxo-3-butenoate and its derivatives and to explore their potential applications in cancer therapy and other areas of scientific research.
Synthesemethoden
Furocoumarin can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the reaction of coumarin with furfural in the presence of a catalyst. The extraction method involves the extraction of 4-(2-Furyl)-2-oxo-3-butenoate from plants using organic solvents such as ethanol.
Wissenschaftliche Forschungsanwendungen
Furocoumarin has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anti-inflammatory, antioxidant, and anticancer properties. Furocoumarin has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Eigenschaften
Produktname |
4-(2-Furyl)-2-oxo-3-butenoate |
|---|---|
Molekularformel |
C8H5O4- |
Molekulargewicht |
165.12 g/mol |
IUPAC-Name |
(E)-4-(furan-2-yl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C8H6O4/c9-7(8(10)11)4-3-6-2-1-5-12-6/h1-5H,(H,10,11)/p-1/b4-3+ |
InChI-Schlüssel |
WPMRQAQTTMFMEF-ONEGZZNKSA-M |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)C(=O)[O-] |
SMILES |
C1=COC(=C1)C=CC(=O)C(=O)[O-] |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



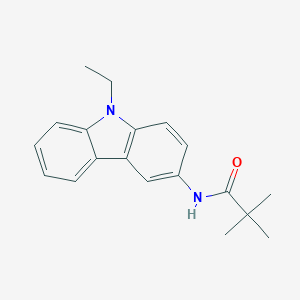
![(5-Ethyl-1-azabicyclo[2.2.2]oct-2-yl)(4-quinolinyl)methanol](/img/structure/B253426.png)


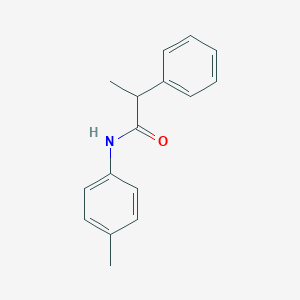
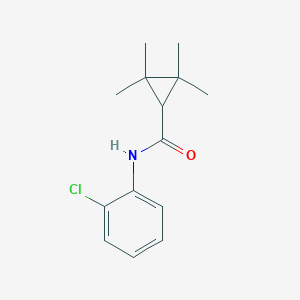
![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)

